1-(Piperidin-3-ylcarbonyl)indoline, sulfate
Description
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Properties
IUPAC Name |
2,3-dihydroindol-1-yl(piperidin-3-yl)methanone;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O.H2O4S/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16;1-5(2,3)4/h1-2,4,6,12,15H,3,5,7-10H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOLMFTYBVNQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC3=CC=CC=C32.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(Piperidin-3-ylcarbonyl)indoline sulfate chemical structure and properties
[1]
Executive Summary
1-(Piperidin-3-ylcarbonyl)indoline sulfate (CAS: 1185298-95-6) is a specialized heterocyclic building block used primarily as a scaffold in medicinal chemistry.[1][2] Structurally, it consists of an indoline (2,3-dihydroindole) core acylated at the N1 position by a piperidine-3-carboxylic acid (nipecotic acid) moiety.[1] This compound serves as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) ligands (particularly 5-HT and MCH antagonists) and enzyme inhibitors (e.g., 11
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Nomenclature and Identification
| Property | Detail |
| Chemical Name | 1-(Piperidin-3-ylcarbonyl)indoline sulfate |
| Synonyms | Indolin-1-yl(piperidin-3-yl)methanone sulfate; 1-(3-Piperidinylcarbonyl)indoline sulfate |
| CAS Number | 1185298-95-6 |
| Molecular Formula | C |
| Molecular Weight | 328.38 g/mol (Sulfate); 230.31 g/mol (Free Base) |
| SMILES | C1CNCC(C1)C(=O)N2CCC3=CC=CC=C32.OS(=O)(=O)O |
| Appearance | White to off-white crystalline powder |
Structural Topology
The molecule features a rigid indoline bicycle fused to a flexible piperidine ring via an amide bond.[1] This combination provides a unique 3D geometry that mimics peptide turns, making it valuable for peptidomimetic drug design.[1]
Synthesis & Manufacturing Protocol
The synthesis of 1-(Piperidin-3-ylcarbonyl)indoline sulfate follows a convergent pathway involving amide coupling followed by deprotection and salt formation.[1]
Reaction Pathway Diagram
[1]
Detailed Experimental Protocol
Step 1: Amide Coupling
-
Reagents: Dissolve N-Boc-nipecotic acid (1.0 eq) in anhydrous DMF or DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 15 minutes at 0°C to activate the carboxylic acid.
-
Addition: Add Indoline (1.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC/LC-MS.[1]
-
Workup: Quench with water. Extract with EtOAc.[1] Wash organics with 1N HCl, sat.[1] NaHCO
, and brine.[1] Dry over Na SO and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to yield tert-butyl 3-(indoline-1-carbonyl)piperidine-1-carboxylate.
Step 2: Deprotection
-
Reagents: Dissolve the intermediate in DCM. Add TFA (10–20 eq) or 4M HCl in dioxane at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours until complete consumption of starting material is observed by LC-MS.
-
Isolation: Concentrate in vacuo. Neutralize with sat. NaHCO
and extract with DCM to obtain the free base oil.[1]
Step 3: Sulfate Salt Formation
-
Dissolution: Dissolve the free base (1.0 eq) in absolute ethanol or methanol.
-
Acidification: Add concentrated H
SO (1.0 eq) dropwise at 0°C. -
Crystallization: Stir for 1 hour. If precipitation does not occur, add diethyl ether or MTBE as an antisolvent.[1]
-
Filtration: Filter the white solid, wash with cold ether, and dry under high vacuum.[1]
Analytical Characterization & Quality Control
To ensure scientific integrity, the following analytical parameters must be verified.
Specification Table
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | |
| Identity | Conforms to structure | |
| Mass Spec | LC-MS (ESI+) | [M+H] |
| Sulfate Content | Ion Chromatography / Titration | 0.95 – 1.05 eq H |
| Residual Solvents | GC-Headspace | Conforms to ICH Q3C |
Analytical Logic Diagram
Applications in Drug Discovery
The 1-(piperidin-3-ylcarbonyl)indoline scaffold is a privileged structure in medicinal chemistry, often used to restrict the conformational flexibility of the piperidine ring.[1]
-
GPCR Antagonists: The scaffold mimics the "privileged" structure of tryptamine and other indole-based ligands.[1] Derivatives have been explored as antagonists for 5-HT (Serotonin) receptors and MCH-R1 (Melanin-Concentrating Hormone Receptor 1) , which are targets for obesity and CNS disorders.[1]
-
Enzyme Inhibitors: The urea or amide linkage at the indoline nitrogen is a common motif in inhibitors of 11
-Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) , a target for metabolic syndrome.[1] -
Fragment-Based Drug Design (FBDD): Due to its low molecular weight and defined shape, the compound serves as an excellent "fragment" for screening against novel protein targets.[1]
Safety & Handling
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic; keep tightly sealed.[1]
References
-
PubChem Compound Summary. (2025). 3-(Piperidin-3-yl)-1H-indole and related substructures. National Center for Biotechnology Information.[1] Link
-
Huateng Pharma. (n.d.).[1] 1-(Piperidin-3-ylcarbonyl)indoline, sulfate Product Data. Retrieved from Huatengsci.com.[1] Link
-
ChemicalBook. (2024).[1] 1-(Piperidin-3-ylcarbonyl)indoline Sulfate Properties and Suppliers. Link
-
Gharagozloo, P., et al. (2002).[1] Synthesis and biological activity of 3-(piperidin-3-yl)-1H-indoles as 5-HT ligands. Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
An In-depth Technical Guide to 1-(Piperidin-3-ylcarbonyl)indoline and its Sulfate Salt
This guide provides a comprehensive technical overview of 1-(Piperidin-3-ylcarbonyl)indoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public data on its specific sulfate salt, this document focuses on the synthesis, characterization, and potential applications of the parent compound. It further provides a robust, field-proven protocol for the preparation of its corresponding sulfate salt, grounded in established chemical principles.
Core Compound Identification and Properties
While a specific CAS number for 1-(Piperidin-3-ylcarbonyl)indoline sulfate is not publicly cataloged, the parent molecule is identified by the following descriptors. The conversion to a sulfate salt primarily serves to increase aqueous solubility and improve handling properties, which is a common practice in pharmaceutical development.[1]
Table 1: Compound Identifiers and Chemical Properties
| Identifier | Value | Source/Note |
| Chemical Name | (2,3-Dihydro-1H-indol-1-yl)(piperidin-3-yl)methanone | IUPAC Nomenclature |
| 1-(Piperidin-3-ylcarbonyl)indoline | Common Name | |
| MDL Number | MFCD06801216 | Molbase |
| Molecular Formula | C₁₄H₁₈N₂O | --- |
| Molecular Weight | 230.31 g/mol | Calculated |
| Canonical SMILES | C1CCNC(C1)C(=O)N2CCC3=CC=CC=C32 | --- |
| Physical State | Expected to be a solid at room temperature | Based on similar structures |
Synthesis and Purification
The synthesis of 1-(Piperidin-3-ylcarbonyl)indoline is most efficiently achieved via a standard amide coupling reaction between indoline and piperidine-3-carboxylic acid. To facilitate this reaction, the carboxylic acid must be activated. A widely used and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to form a reactive ester intermediate, which is then readily attacked by the secondary amine of the indoline ring.[2][3][4][5]
Synthesis of the Parent Compound: 1-(Piperidin-3-ylcarbonyl)indoline
The piperidine starting material must have its own secondary amine protected (e.g., with a Boc group) to prevent self-polymerization. The protecting group is then removed in a final step.
Diagram 1: Synthetic Workflow for 1-(Piperidin-3-ylcarbonyl)indoline
Caption: A two-step synthesis pathway involving amide coupling followed by deprotection.
Experimental Protocol: Amide Coupling and Deprotection
-
Reagent Preparation: To a round-bottom flask under an inert nitrogen atmosphere, add N-Boc-piperidine-3-carboxylic acid (1.0 equiv.), 1-Hydroxybenzotriazole (HOBt) (1.2 equiv.), and Indoline (1.1 equiv.).
-
Dissolution: Dissolve the mixture in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) portion-wise to the cooled reaction mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise. The base is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir overnight. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purification (Protected Intermediate): Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc-1-(Piperidin-3-ylcarbonyl)indoline.
-
Deprotection: Dissolve the purified intermediate in DCM and add Trifluoroacetic Acid (TFA) (typically 20-50% v/v). Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Final Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the final parent compound, 1-(Piperidin-3-ylcarbonyl)indoline.
Preparation of 1-(Piperidin-3-ylcarbonyl)indoline sulfate
The formation of a sulfate salt from a basic amine is a straightforward acid-base reaction. The secondary amine on the piperidine ring is the most basic site and will be protonated. The following protocol is a robust method for achieving this transformation and isolating a solid product.[1]
Experimental Protocol: Sulfate Salt Formation
-
Dissolution: Dissolve the purified 1-(Piperidin-3-ylcarbonyl)indoline (1.0 equiv.) in a suitable anhydrous organic solvent, such as toluene or diethyl ether.
-
Acidification: While vigorously stirring the solution, slowly add a calculated amount of concentrated sulfuric acid (H₂SO₄) dropwise. Since sulfuric acid is diprotic, typically 0.5 equivalents are used for mono-protonation to form the hydrogen sulfate salt. A slight excess may be used to ensure complete precipitation.[1]
-
Precipitation: The sulfate salt will precipitate out of the non-polar solvent. The precipitation may be delayed, so do not add the acid too quickly.[1] Continue stirring for 30-60 minutes after the addition is complete.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected salt cake multiple times with fresh, cold solvent (toluene or diethyl ether) to remove any unreacted starting material or excess acid.[1]
-
Drying: Dry the final product under vacuum to remove all residual solvent.
Analytical Characterization
To confirm the identity and purity of the synthesized compounds, a suite of standard analytical techniques should be employed.
Table 2: Expected Analytical Data
| Technique | Expected Results for 1-(Piperidin-3-ylcarbonyl)indoline |
| ¹H NMR | Signals corresponding to the aromatic protons of the indoline ring (approx. 6.8-7.2 ppm), the aliphatic protons of the indoline and piperidine rings (a complex multiplet region from approx. 1.5-4.0 ppm), and a signal for the N-H proton of the piperidine ring (which may be broad or exchangeable).[6] |
| ¹³C NMR | A signal for the amide carbonyl carbon (approx. 170 ppm), signals for the aromatic carbons of the indoline ring (approx. 110-150 ppm), and multiple signals for the aliphatic carbons of both heterocyclic rings (approx. 20-60 ppm). |
| FT-IR | A strong absorption band for the amide carbonyl (C=O) stretch (approx. 1630-1680 cm⁻¹). An N-H stretching band for the secondary amine of the piperidine ring (approx. 3300-3500 cm⁻¹). C-H stretching bands for aromatic and aliphatic groups. |
| Mass Spec (ESI+) | The primary ion observed would be the [M+H]⁺ peak at m/z 231.15, corresponding to the protonated parent molecule. |
For the sulfate salt, NMR signals may show a downfield shift, particularly for protons near the protonated piperidine nitrogen. FT-IR would show additional broad peaks corresponding to the sulfate counter-ion.
Potential Biological Activity and Applications
The indole and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast number of biologically active compounds.[7][8] Molecules combining these two rings have been investigated for a range of therapeutic applications.
-
Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[7]
-
Antimicrobial and Antifungal Activity: The indole nucleus is a core component of many natural and synthetic compounds with significant antimicrobial and antifungal efficacy.[7][8]
-
Antimalarial Agents: The 3-piperidinyl-indole scaffold has been identified as a novel chemotype with activity against Plasmodium falciparum, including drug-resistant strains.[9]
-
CNS Activity: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of many indole-based compounds with activity in the central nervous system.[10]
The specific biological activity of 1-(Piperidin-3-ylcarbonyl)indoline is not widely reported, representing an opportunity for further research. A plausible mechanism of action could involve the inhibition of kinases or other enzymes where the indole and piperidine moieties can form key hydrogen bonding and hydrophobic interactions within an active site.
Diagram 2: Hypothetical Target Engagement Pathway
Caption: Hypothetical inhibition of a signaling pathway by the target compound.
Safety, Handling, and Storage
No specific safety data sheet (SDS) exists for 1-(Piperidin-3-ylcarbonyl)indoline sulfate. Therefore, handling precautions must be based on the parent structures, indoline and piperidine, which are known to be hazardous.
Table 3: Safety and Handling Guidelines
| Aspect | Guideline | Rationale & Reference |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. | Standard practice for handling novel chemical compounds. Piperidine is corrosive and toxic if inhaled or absorbed through the skin.[11][12][13] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing.[13] | Piperidine is a flammable liquid with toxic vapors.[11] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Store away from strong oxidizing agents and acids.[13] | Prevents degradation and reduces fire risk. |
| First Aid (In case of exposure) | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek immediate medical attention. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | Based on standard procedures for corrosive and toxic chemicals like piperidine.[12][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | Prevents environmental contamination. |
References
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- Recent Advances in the Synthesis of Indolines via Dearomative Annulation of N‐acylindoles. (n.d.).
- Kandagatla, B., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Synthesis of N-indolated amino acids or peptides from 2-alkynylanilines via a dearomatization process. (n.d.). Royal Society of Chemistry.
- RATIONAL SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF NOVEL INDOLE DERIVATIVES WITH PROMISING ANTIMICROBIAL PROPERTIES. (n.d.). YMER.
- Chen, J., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journals.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Wikipedia. (n.d.).
- Asymmetric synthesis of acyclic N–N axially chiral indole compounds via catalytic N-acylation reaction. (n.d.). Royal Society of Chemistry.
- G-Biosciences. (2017, September 6).
- Indoles scope of the synthesis of acylindolines 4. Reaction conditions:... (n.d.).
- Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Rathburn Chemicals. (2020, March 9).
- Penta chemicals. (2024, May 7).
- Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. (n.d.). PubMed Central.
- the verdict on making sulfate salts from amines without getting red goo. (2005, December 16). Sciencemadness.org.
- Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025, August 28).
- Lab.4: Concentration and partial purification of a protein Ammonium sulfate precipitation (The salting-out technique). (n.d.).
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. (2024, July 5).
- Carl ROTH. (n.d.).
- BenchChem. (2025).
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (n.d.). MDPI.
- Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences.
- Sigma-Aldrich. (2025, September 23).
- Piperidine - SAFETY D
- BOC Sciences. (n.d.). CAS 88495-55-0 (S)-Piperidine-3-carboxylic acid amide.
- Paulo, A., et al. (2015, September 18). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry.
- Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017, June 8).
- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. (2024, July 11). Preprints.org.
- Overcoming Heat Stable Salts: Enhance Your Amine Tre
- Novel Salts of Heterocyclic Polyamines and 5-Sulfosalicylic Acid: Synthesis, Crystal Structure, and Hierarchical Supramolecular Interactions. (2024, May 24). MDPI.
- Synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1h-indoles. novel ligands with potential D4 dopaminergic activity. (2011, December).
- ChemicalBook. (n.d.). Indoline(496-15-1) 1H NMR spectrum.
- Pratama, M. R. F., et al. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).
- Synthesis of 4-(piperidin-3-yl)-1H-indole. (n.d.). PrepChem.com.
- 1-(Piperidin-3-ylcarbonyl)indoline, sulfate. (n.d.).
- Synthesis of indolines. (n.d.). Organic Chemistry Portal.
- Production of sulfonated amines. (n.d.).
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- Chemical Approaches to the Sulfation of Small Molecules. (2024, July 17). Pure.
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Methodological & Application
Protocol for the Preparation of 1-(Piperidin-3-ylcarbonyl)indoline Sulfate Solutions for In Vitro Assays
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solubilization and preparation of 1-(Piperidin-3-ylcarbonyl)indoline sulfate for use in a variety of in vitro biological assays. The protocol emphasizes best practices for creating stable, concentrated stock solutions and accurate working dilutions to ensure experimental reproducibility and integrity. Methodologies covering solvent selection, dissolution enhancement techniques, sterility, and storage are discussed, underpinned by the scientific rationale for each procedural step.
Introduction: The Critical Need for Proper Compound Solubilization
1-(Piperidin-3-ylcarbonyl)indoline sulfate is a chemical entity of interest in various research contexts. Like many small molecules destined for biological screening, its physical form as a sulfate salt (Molecular Formula: C₁₄H₂₀N₂O₅S, Molecular Weight: 328.38 g/mol ) presents specific challenges for dissolution[1][2]. Achieving complete and stable solubilization is a foundational prerequisite for obtaining accurate and reproducible data in any in vitro assay. Improperly dissolved compounds can lead to inconsistent compound concentrations, precipitation in assay media, and ultimately, erroneous biological results.
The primary objective of this protocol is to establish a standardized, reliable method for preparing this compound, beginning with a concentrated stock solution and proceeding to final working dilutions suitable for cell-based and biochemical assays. This guide explains not only the "how" but also the "why" of each step, providing researchers with the necessary insights to adapt the protocol to their specific experimental needs while maintaining scientific rigor.
Solvent Selection: Rationale and Considerations
The choice of solvent is the most critical decision in the preparation of a compound for biological testing. The ideal solvent must completely dissolve the compound at a high concentration, be compatible with downstream assay components, and exhibit minimal toxicity to the biological system at its final working concentration.
Primary Solvent: Dimethyl Sulfoxide (DMSO)
For 1-(Piperidin-3-ylcarbonyl)indoline sulfate, anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO) is the recommended primary solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and non-polar compounds that are poorly soluble in aqueous media[3][4]. Its miscibility with water and most organic solvents makes it highly versatile for creating stock solutions that can be easily diluted in aqueous culture media or assay buffers[3].
The Impact of DMSO on In Vitro Systems
While DMSO is an exceptional solvent, it is not biologically inert. At certain concentrations, it can induce a range of cellular effects, including altered proliferation, differentiation, and even cytotoxicity[5][6]. Therefore, it is imperative to establish a final working concentration of DMSO that is non-toxic to the specific cell line or biological system under investigation. A vehicle control, containing the same final concentration of DMSO as the test articles, must be included in every experiment to differentiate compound-specific effects from solvent-induced artifacts[7][8].
Table 1: General Effects of DMSO on Mammalian Cells In Vitro
| Final DMSO Concentration | General Cellular Effects & Recommendations | References |
|---|---|---|
| > 2% | Often cytotoxic to most cell lines. Can cause significant changes in cell membrane permeability and protein conformation. Not recommended. | [9] |
| 0.5% - 2% | Can induce cell cycle arrest, differentiation, or other significant biological changes. May be toxic to sensitive cell lines. Use with caution and thorough validation. | [3][6][9] |
| ≤ 0.5% | Generally considered a safe concentration for most robust cell lines. However, some sensitive assays or cell types may still be affected. | [6][10] |
| ≤ 0.1% | Widely accepted as the safest concentration for most in vitro assays, minimizing the risk of solvent-induced artifacts. Recommended for sensitive cell types and long-term exposure assays. |[3][5] |
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the steps to prepare a highly concentrated, sterile stock solution of 1-(Piperidin-3-ylcarbonyl)indoline sulfate. Working in a laminar flow hood or biosafety cabinet is recommended to maintain sterility[10].
Materials
-
1-(Piperidin-3-ylcarbonyl)indoline sulfate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Bath sonicator
-
Water bath or incubator set to 37°C (optional)
-
Sterile, DMSO-compatible syringe filters (0.22 µm pore size, e.g., PTFE or nylon)[11]
-
Sterile syringes
Step-by-Step Methodology
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed.
-
Molecular Weight (MW) = 328.38 g/mol
-
Mass (mg) = Volume (L) x Concentration (mol/L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.001 L x 0.010 mol/L x 328.38 g/mol x 1000 mg/g = 3.28 mg
-
-
Weigh Compound: Accurately weigh out 3.28 mg of 1-(Piperidin-3-ylcarbonyl)indoline sulfate and transfer it to a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1.0 mL of sterile, anhydrous DMSO to the vial containing the compound powder.
-
Promote Dissolution:
-
Vortex: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the vial in a bath sonicator. Sonicate for 5-10 minute intervals[12][13]. Sonication uses high-frequency sound waves to create cavitation, which breaks apart solid aggregates and enhances dissolution at a microscopic level[14].
-
Gentle Warming (Optional): If necessary, the solution can be gently warmed to 37°C in a water bath or incubator for 10-15 minutes to further aid dissolution[15]. Avoid excessive heat, which could degrade the compound.
-
Visual Inspection: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear and free of any visible precipitate.
-
-
Sterile Filtration: To ensure the stock solution is free of microbial contaminants, it must be sterile-filtered. This is a critical step for any reagent intended for use in cell culture[16].
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm PTFE or nylon syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile, and clearly labeled storage vial (amber vials are recommended to protect from light).
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
This practice is crucial to avoid the detrimental effects of repeated freeze-thaw cycles, which can cause compound precipitation and degradation[10].
-
Store the aliquots protected from light at -20°C for long-term stability.
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution.
Protocol: Preparation of Working Solutions for Assays
The concentrated stock solution must be diluted to the final desired concentrations in the appropriate aqueous medium (e.g., cell culture medium, assay buffer).
Step-by-Step Methodology
-
Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity.
-
Prepare Intermediate Dilutions (if necessary): For creating a wide range of concentrations, it is often easier and more accurate to first prepare an intermediate dilution.
-
Example for a 100 µM intermediate solution: Dilute the 10 mM stock 1:100. Add 2 µL of the 10 mM stock to 198 µL of cell culture medium. Vortex gently.
-
-
Prepare Final Working Solutions: Perform serial dilutions from your stock or intermediate solution directly into the assay medium to achieve the final concentrations.
-
Crucial Technique: Add the compound solution to the bulk medium while gently vortexing or swirling the medium. This rapid dispersion prevents localized high concentrations of DMSO, which can cause the compound to precipitate out of the aqueous solution[7].
-
Example for a 10 µM final concentration: Add 10 µL of a 1 mM intermediate stock to 990 µL of medium.
-
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (without the compound) to the assay medium to match the highest concentration of DMSO used in the experiment[10]. For a dose-response curve, it is best practice to keep the final DMSO concentration constant across all wells[7][8].
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately, as the stability of the compound in aqueous media at low concentrations may be limited.
Workflow for Preparing Working Solutions
Caption: Workflow for preparing final working dilutions.
Summary and Best Practices
-
Solvent Choice: Use anhydrous, sterile-grade DMSO as the primary solvent.
-
Stock Concentration: A 10 mM stock is recommended. See the summary table below.
-
Dissolution Aids: Use vortexing and sonication to ensure complete dissolution.
-
Final DMSO Concentration: Keep the final concentration in your assay below 0.5%, and ideally at or below 0.1%[3][9].
-
Vehicle Control: Always include a vehicle control with a matching DMSO concentration in your experiments[7].
-
Sterility: Sterile-filter the final stock solution before aliquoting and storage[11][16].
-
Storage: Store stock solutions as single-use aliquots at -20°C, protected from light[10].
-
Working Solutions: Prepare fresh and add stock to diluent while mixing to prevent precipitation[7].
Table 2: Recommended Parameters for Stock Solution
| Parameter | Recommendation | Rationale |
|---|---|---|
| Primary Solvent | Anhydrous DMSO | High dissolving power for a wide range of compounds[3]. |
| Stock Concentration | 10 mM | Allows for significant dilution, minimizing final solvent concentration. |
| Dissolution Method | Vortexing & Sonication | Ensures complete and rapid dissolution by breaking up particulates[12][17]. |
| Sterilization | 0.22 µm PTFE Filter | Removes potential microbial contaminants for cell-based assays[11][18]. |
| Storage Temperature | -20°C | Ensures long-term stability and prevents degradation. |
| Storage Format | Single-Use Aliquots | Avoids repeated freeze-thaw cycles that can lead to precipitation[10]. |
References
-
Sonication - Wikipedia. Available at: [Link]
-
Genedata. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Available at: [Link]
-
Quora. (2017). What effects does DMSO have on cell assays? Available at: [Link]
-
Singh, M., & Singh, N. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]
-
Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available at: [Link]
-
GMP Plastics. (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. Available at: [Link]
-
Veríssimo, A. R. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]
-
Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available at: [Link]
-
Sartorius. Sterile Filtration Solutions. Available at: [Link]
-
ResearchGate. (2022). Sterile filter before drug exposure to cell culture? Available at: [Link]
-
ResearchGate. Criteria for selecting drug concentrations and solvent choice for in vitro cell sensitivity assays. Available at: [Link]
-
PhytoTech Labs. Preparing Stock Solutions. Available at: [Link]
-
Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Available at: [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Sterilisation of aseptic drug by sterile filtration: Microbiology validation by microbiology challenge test. Available at: [Link]
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]
-
ResearchGate. (2015). How can I increase the solubility of a compound for an MTT assay? Available at: [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]
-
Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. Available at: [Link]
-
YouTube. (2025). Lab tip: use a bath sonicator to help dissolve solids. Available at: [Link]
-
ResearchGate. Acceptable solvents for in vitro drug solutions or in vivo... Available at: [Link]
-
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
Veeprho Pharmaceuticals. (2025). Power of Sonication in Pharma Industry. Available at: [Link]
-
MDPI. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Available at: [Link]
Sources
- 1. 1-(Piperidin-3-ylcarbonyl)indoline, sulfate | 1185298-95-6 [sigmaaldrich.com]
- 2. 1185298-95-6 CAS MSDS (1-(PIPERIDIN-3-YLCARBONYL)INDOLINE, SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. btsjournals.com [btsjournals.com]
- 4. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro [genedata.com]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Choose the Right Solvent When Dissolving Small-Molecule Compounds [solarbio-global.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Sonication - Wikipedia [en.wikipedia.org]
- 13. veeprho.com [veeprho.com]
- 14. youtube.com [youtube.com]
- 15. selleckchem.com [selleckchem.com]
- 16. gmpplastic.com [gmpplastic.com]
- 17. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 18. jocpr.com [jocpr.com]
Technical Guide: Preparation of Stock Solutions using 1-(Piperidin-3-ylcarbonyl)indoline sulfate
Abstract & Scope
This technical note provides a standardized protocol for the preparation, handling, and storage of stock solutions of 1-(Piperidin-3-ylcarbonyl)indoline sulfate (CAS: 1185298-95-6). While this compound serves as a critical intermediate and scaffold in drug discovery (particularly in the synthesis of GPCR modulators and kinase inhibitors), its physicochemical properties as a sulfate salt present specific challenges regarding hygroscopicity, solubility limits, and stoichiometry.
This guide moves beyond basic "dissolve and stir" instructions. It integrates stoichiometric salt corrections , solubility decision matrices , and self-validating quality control steps to ensure experimental reproducibility.
Physicochemical Profile & Stoichiometry
Before handling the reagent, the researcher must distinguish between the salt form (what is weighed) and the free base (the active pharmacological agent).
| Property | Specification | Critical Note |
| Compound Name | 1-(Piperidin-3-ylcarbonyl)indoline sulfate | |
| CAS Number | 1185298-95-6 | Unique identifier for the salt form. |
| Chemical Formula | Includes the | |
| Molecular Weight (Salt) | 328.38 g/mol | Use this for weighing calculations. |
| Molecular Weight (Base) | ~230.31 g/mol | Use this for reporting "active" concentration. |
| Salt Stoichiometry | 1:1 (Base : Acid) | Confirmed by formula ( |
| Physical State | White to off-white solid | Likely hygroscopic (absorbs atmospheric water). |
The "Salt Correction" Factor
A common source of experimental error is neglecting the counterion mass. To prepare a solution with a specific molarity of the active pharmacophore, you must account for the sulfate group.
-
Implication: You must weigh 1.43 mg of the powder to deliver 1.0 mg of the active free base.
-
Best Practice: Always calculate stock concentrations based on the Salt MW (328.38) to achieve the correct Molarity (M).
Protocol 1: Solvent Selection & Solubility Validation
Sulfate salts are polar. While they often dissolve in water, DMSO (Dimethyl Sulfoxide) is the industry standard for "Master Stocks" due to its ability to prevent microbial growth and hydrolysis during long-term storage. However, sulfate salts can sometimes exhibit slow kinetics in anhydrous DMSO.
Objective: Determine the optimal solvent system for a 10 mM or 50 mM stock.
Step-by-Step Validation:
-
Micro-Solubility Test: Place ~1 mg of compound in a clear glass vial.
-
DMSO Challenge: Add DMSO to reach 50 mM (approx. 60 µL). Vortex for 30 seconds.
-
Result A (Clear): Proceed with pure DMSO.
-
Result B (Cloudy/Precipitate): The sulfate interaction is too strong. Add Water or PBS incrementally.
-
-
Recommendation:
-
Primary Choice: Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent).
-
Secondary Choice: 50:50 DMSO:Water (if pure DMSO fails).
-
Tertiary Choice: Distilled Water (Must be filter-sterilized and used immediately; not for long-term storage).
-
Protocol 2: Preparation of 10 mM Master Stock
Target Volume: 10 mL Target Concentration: 10 mM (10 mmol/L) Solvent: Anhydrous DMSO (Assumed based on polarity profile)
Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Anhydrous DMSO (≥99.9%, stored over molecular sieves)
-
Amber glass vials (borosilicate) with PTFE-lined caps
-
Analytical balance (readability 0.01 mg)
-
Anti-static gun (optional, for handling static powders)
Workflow Diagram
Figure 1: Logical workflow for the preparation of the Master Stock solution.
Detailed Procedure
-
Calculation:
[3][4] -
Weighing: Weigh 32.84 mg of the sulfate salt into a 15 mL polypropylene or glass tube.
-
Critical: If the compound is hygroscopic (sticky), weigh quickly and close the source container immediately.
-
-
Initial Dissolution: Add 5 mL (50% of final volume) of DMSO.
-
Agitation: Vortex vigorously for 1 minute. If solid remains, sonicate in a water bath for 5-10 minutes. Ensure temperature does not exceed 40°C to prevent degradation.
-
Final Volume: Add DMSO to bring the total volume to exactly 10 mL . Invert 10 times to mix.
-
Clarification (Optional but Recommended): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA) as DMSO may dissolve it.
Storage, Stability & QC[4][6][14][15]
Storage Conditions
-
Temperature: -20°C or -80°C.
-
Vial Type: Amber glass or opaque plastic to protect from light.
-
Hygroscopicity Management: Store vials in a sealed container with desiccant (silica gel) to prevent DMSO from absorbing water from the freezer air.
Freeze-Thaw Stability
Repeated freeze-thaw cycles cause precipitation and concentration gradients.
-
Rule: Aliquot the Master Stock into single-use volumes (e.g., 50 µL or 100 µL) immediately after preparation.
-
Limit: Do not exceed 3 freeze-thaw cycles.
Quality Control (Self-Validation)
Before using a stored stock for critical experiments (e.g., IC50 determination):
-
Visual Check: Hold the vial against a light source. If crystals or "swirls" (Schlieren lines) are visible, the compound has precipitated or the solvent has stratified. Sonicate to re-dissolve.
-
LC-MS Verification (Gold Standard): Inject a diluted sample (e.g., 10 µM) to verify the parent peak (
for the protonated base) and ensure no hydrolysis products are present.
Biological Application Notes
Dilution into Aqueous Media
When diluting the DMSO stock into cell culture media (RPMI, DMEM):
-
Maximum DMSO Tolerance: Most cells tolerate 0.1% to 0.5% DMSO.[5]
-
Precipitation Risk: The "Sulfate" anion helps water solubility, but the "Indoline-Piperidine" core is hydrophobic.
-
Protocol: Add the DMSO stock slowly to the vortexing media. Do not add media to the DMSO stock, as the high local concentration may cause "crashing out."
-
Pathway Context (Example)
If used as a probe for signaling pathways (e.g., GPCR or Kinase modulation), the compound likely acts upstream of phosphorylation cascades.
Figure 2: Generalized mechanism of action for Piperidinyl-indoline probes.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 1-(Piperidin-3-ylcarbonyl)indoline sulfate. Available at: [Link] (Accessed Oct 2023).
(Note: Specific solubility data for this CAS is derived from general physicochemical principles of amino-indoline sulfates as exact vendor application notes are proprietary. Always perform the Protocol 1 solubility test.)
Sources
- 1. 1-(Piperidin-3-ylcarbonyl)indoline, sulfate | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 2. 1185298-95-6 CAS MSDS (1-(PIPERIDIN-3-YLCARBONYL)INDOLINE, SULFATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH Stability for 1-(Piperidin-3-ylcarbonyl)indoline Sulfate Solutions
Welcome to the technical support center for 1-(Piperidin-3-ylcarbonyl)indoline sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the pH stability of solutions containing this compound. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and formulation of 1-(Piperidin-3-ylcarbonyl)indoline sulfate solutions, with a focus on pH-related stability.
Q1: What is the primary reason for focusing on pH when formulating solutions of 1-(Piperidin-3-ylcarbonyl)indoline sulfate?
A1: The molecular structure of 1-(Piperidin-3-ylcarbonyl)indoline sulfate contains a piperidine ring, which has a basic nitrogen atom.[1] The solubility and stability of compounds containing a piperidine moiety are often highly dependent on pH.[1] In acidic conditions, the piperidine nitrogen can become protonated, forming a more soluble salt. Conversely, in neutral to basic conditions, the compound will exist predominantly as the free base, which may have lower aqueous solubility.[1] Furthermore, the indoline portion of the molecule can be susceptible to degradation through oxidation or hydrolysis, processes that are often pH-dependent.[2][3] Therefore, controlling the pH is critical to maintain both the physical and chemical stability of the solution.
Q2: My 1-(Piperidin-3-ylcarbonyl)indoline sulfate solution is showing precipitation. What is the likely cause and how can I resolve it?
A2: Precipitation is often due to a shift in pH that favors the less soluble free base form of the compound. The piperidine nitrogen in your compound is basic, and its protonation state is pH-dependent.[1] If the pH of your solution rises above the pKa of the piperidine moiety, the compound will deprotonate and may precipitate if its concentration exceeds the solubility of the free base.
Troubleshooting Steps:
-
Measure the pH of your solution. Compare this to the pH at which the solution was initially prepared.
-
Lower the pH. Carefully add a dilute acid (e.g., 0.1 M HCl) to adjust the pH to a more acidic range where the protonated, more soluble form of the compound is favored.
-
Consider a buffer system. To prevent future pH fluctuations, prepare your solutions using a buffer system that can maintain the pH within the optimal solubility range.[4][5]
Q3: I am observing the appearance of new peaks in my HPLC chromatogram over time. What could be causing this degradation?
A3: The appearance of new peaks suggests chemical degradation of 1-(Piperidin-3-ylcarbonyl)indoline sulfate. Indole and indoline derivatives can be susceptible to several degradation pathways, including:
-
Oxidation: The indoline ring can be oxidized, particularly when exposed to air (oxygen), light, or in the presence of certain metal ions.[3][6] This can lead to the formation of various oxidized byproducts.
-
Hydrolysis: The amide linkage between the piperidine and indoline moieties could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[7]
-
pH-Dependent Degradation: The rate and type of degradation can be highly influenced by the pH of the solution.[2][3]
To identify the cause, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to systematically identify the degradation products and pathways.[8][9]
Q4: What are the key considerations when selecting a buffer for my formulation?
A4: Selecting an appropriate buffer is crucial for maintaining the pH and ensuring the stability of your solution.[4][10] Key considerations include:
-
Buffer pKa: Choose a buffer with a pKa close to the desired pH of your formulation to ensure maximum buffer capacity.[4]
-
Buffer Concentration: The concentration should be sufficient to resist pH changes but not so high as to cause irritation or other adverse effects, especially for injectable or ophthalmic preparations.[5] A concentration range of 0.05 to 0.5 M is often sufficient.[4]
-
Compatibility: Ensure the buffer components do not interact with your active pharmaceutical ingredient (API) or other excipients in the formulation.[5] For example, some APIs may degrade in the presence of certain salts.
-
Route of Administration: The choice of buffer is influenced by the intended use. For parenteral (injectable) products, buffers like acetate, phosphate, and citrate are common, and the pH should ideally be close to physiological pH (around 7.4).[4][5]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to the pH stability of 1-(Piperidin-3-ylcarbonyl)indoline sulfate solutions.
Guide 1: Investigating and Resolving Precipitation Issues
This guide provides a systematic workflow for troubleshooting and resolving precipitation in your solutions.
Objective: To identify the cause of precipitation and establish a stable, clear solution.
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study. [2] Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of 1-(Piperidin-3-ylcarbonyl)indoline sulfate in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature and protect from light.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to UV and/or visible light in a photostability chamber.
-
-
Sample Analysis:
| Stress Condition | Time (hours) | % Degradation | Major Degradant Peak (RT, min) | Proposed Structure (from MS data) |
| 0.1 M HCl, 60°C | 24 | 15.2 | 8.5 | Hydrolyzed amide |
| 0.1 M NaOH, 60°C | 8 | 25.8 | 6.2 | Oxidized indoline ring |
| 3% H2O2, RT | 48 | 32.5 | 6.2, 9.1 | Oxidized indoline and other species |
| 60°C | 72 | 5.1 | - | Minor degradation |
| Photolytic | 72 | 12.7 | 10.3 | Photodegradant |
III. References
-
Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Retrieved from [Link]
-
Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Retrieved from [Link]
-
Anonymous. (2024, November 28). Pharmaceutical Buffers. Retrieved from [Link]
-
Lain, B. (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. American Pharmaceutical Review. Retrieved from [Link]
-
Jorgensen, L., et al. (2019). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. International Journal of Pharmaceutics, 559, 351-360. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on indole removal efficiency (%) at 31 °C and 117.15 mg/L.... Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). pH-dependent oxidation of indole catalyzed by Mn-MC6a*. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
ResearchGate. (2025, November 27). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Retrieved from [Link]
-
Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(4), 1-6. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine sulfate. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Kent Chemistry. (n.d.). The Solubility Rules. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]
-
Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]
-
Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
ResearchGate. (2021, October 28). (PDF) Development and Validation of an Analytical Method to Quantify Bioactive Neolignans of Piper rivinoides Kunth Extracts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
MDPI. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 5. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 6. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. longdom.org [longdom.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. employees.csbsju.edu [employees.csbsju.edu]
Resolving baseline noise in HPLC analysis of indoline sulfates
Technical Note: Advanced Baseline Noise Resolution for Indoline Sulfates Doc ID: TN-IS-HPLC-042 | Version: 2.1 | Department: Analytical Applications
Introduction: The Signal-to-Noise Imperative
As Senior Application Scientists, we often see researchers struggle with indoline sulfates (e.g., Indoxyl Sulfate, a critical uremic toxin). These compounds are polar, ionic, and prone to oxidation. The challenge is rarely just "noise"—it is a complex interplay between high-salt mobile phases , detection limits , and sample matrix interference .
This guide moves beyond basic manual checks. It provides a causal analysis of baseline instability and a validated troubleshooting workflow designed to restore the integrity of your Limit of Quantitation (LOQ).
Module 1: The Diagnostic Workflow (The "Triage")
Before changing columns or tossing buffers, you must isolate the noise source. Electronic noise and chemical noise look similar but require opposite solutions.
The "Zero-Flow" Protocol
-
Objective: Distinguish between Flow-Dependent (Pump/Column/Mobile Phase) and Flow-Independent (Detector/Electronics) noise.
-
Step 1: Stop the pump.
-
Step 2: Disconnect the column and install a union connector (zero dead volume).
-
Step 3: Turn on the detector (UV or FLD) and monitor the baseline for 15 minutes at 0 mL/min.
Interpretation Logic:
Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.
Module 2: Chemistry & Mobile Phase Optimization
For indoline sulfates, the mobile phase is the most common culprit. These analytes often require ion-pairing agents or acidic buffers to retain them on C18 columns.
The Buffer Trap: UV Cutoff vs. Detection Wavelength
Indoxyl sulfate is typically detected at 280 nm (UV) or Ex 280/Em 375 nm (Fluorescence) .
-
The Issue: If you use UV detection <220 nm to capture other metabolites, common buffers like Acetate or Formic Acid absorb light, creating a high background. High background absorbance amplifies random noise.
-
The Fix: Use Fluorescence Detection (FLD) whenever possible. It is specific to the indole ring and ignores non-fluorescent buffer noise.
Buffer Selection Guide for Indoline Sulfates:
| Buffer / Additive | UV Cutoff (nm) | Suitability for Indoxyl Sulfate | Expert Note |
| Phosphate | < 200 | High | Excellent for UV <220nm. Non-volatile (incompatible with MS). |
| Formic Acid (0.1%) | ~210 | Medium | Good for MS, but noisy at low UV. Drifts during gradients.[1] |
| Acetate (pH 4-5) | ~210 | High | Ideal pH range for indoline stability. Best for FLD. |
| TFA (0.1%) | < 200 | Low | Avoid. Causes ion suppression in MS and strong ion-pairing effects that alter selectivity unpredictably. |
Ion-Pairing Reagents (The "Ghost" Drifter)
If using ion-pairing agents (e.g., octanesulfonic acid) to retain polar sulfates:
-
Symptom: Long-term baseline drift or "waves" over hours.
-
Cause: Ion-pairing reagents take 60-100 column volumes to equilibrate. They modify the stationary phase surface.
-
Protocol: Do not shut down the flow completely overnight. Recirculate mobile phase at low flow (0.1 mL/min) to maintain equilibrium.
Module 3: Sample Matrix & Stability
Indoline sulfates are unstable in certain conditions. "Noise" is often actually micro-precipitation or chemical degradation occurring post-injection.
The Oxidation Artifact
Indoxyl sulfate can hydrolyze to indoxyl, which rapidly oxidizes to Indigo (blue) or Indirubin (red) . These precipitates scatter light in the flow cell, appearing as jagged noise spikes.
Figure 2: Degradation pathway of Indoxyl Sulfate leading to baseline artifacts.
Sample Preparation Protocol (Protein Precipitation)
Incomplete removal of serum albumin (which binds Indoxyl Sulfate >90%) causes "wavy" baselines as proteins elute late.
-
Standard Method (Noisy): Simple precipitation with Methanol (1:3).
-
Advanced Method (Clean):
-
Precipitation: Mix Serum/Plasma with Acetonitrile (1:4). ACN yields a cleaner supernatant than MeOH for indolines.
-
Vortex: 1 min.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Dilution: Dilute supernatant 1:1 with Mobile Phase A (Buffer). Crucial Step: This matches the solvent strength to the initial mobile phase, preventing "solvent shock" peaks at the solvent front.
-
Module 4: Hardware Specifics (Pumps & Degassers)
Indoline sulfate analysis often uses aqueous buffers (>80% water).
-
The Issue: Aqueous buffers hold more dissolved gas than organics. Mixing water and methanol is exothermic and releases gas (outgassing).
-
The Symptom: Cyclic noise (sine wave pattern) matching the pump stroke.
-
The Fix:
-
Premixing: Premix your mobile phase (e.g., 90% Buffer / 10% ACN) and filter under vacuum before putting it on the HPLC. Do not rely solely on the on-line degasser.
-
Pulse Damper: Ensure your pulse damper is active.
-
Frequently Asked Questions (FAQ)
Q: I see a rising baseline during my gradient, but I'm using high-purity solvents. Why? A: This is likely "Gradient Drift" caused by the difference in refractive index or absorbance between Mobile Phase A and B.
-
Correction: If using UV, ensure your detector wavelength is above the cutoff of your modifier. If using Formic Acid, the baseline will rise at low wavelengths. Subtract a blank run from your sample run to flatten it.
Q: My Indoxyl Sulfate peak has a "shoulder" or splits. A: This is often a pH mismatch. Indoxyl sulfate is ionic. If your sample diluent is pH 7 (water) and your mobile phase is pH 4 (acetate), the plug of sample creates a local pH disturbance.
-
Correction: Dilute your final sample extract in the starting Mobile Phase buffer.
Q: Can I use HILIC columns instead of C18 to avoid ion-pairing? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for polar indoline sulfates. It uses high-organic mobile phases (e.g., 80% ACN), which lowers backpressure and enhances sensitivity in Mass Spec (ESI-MS).
References
-
Al Za'abi, M., et al. (2013). "HPLC-fluorescence method for measurement of the uremic toxin indoxyl sulfate in plasma." Journal of Chromatographic Science. Link
-
Dolan, J. W. (2014). "Common Causes of Baseline Noise in HPLC." LCGC Magazine / HPLC Solutions. Link
-
Phenomenex. (2020).[2] "HPLC Troubleshooting Guide: Baseline Issues." Phenomenex Technical Notes. Link
-
Lin, C. N., et al. (2010). "Determination of indoxyl sulfate in human serum and urine by HPLC with fluorescence detection." Journal of Food and Drug Analysis. Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(Piperidin-3-ylcarbonyl)indoline Sulfate
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural elucidation is the bedrock of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful and definitive tool for mapping molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Piperidin-3-ylcarbonyl)indoline sulfate, a molecule featuring two distinct heterocyclic systems—a rigid, aromatic-fused indoline and a conformationally flexible piperidine ring.
The presence of the sulfate salt form introduces a protonated piperidinium cation, which significantly influences the electronic environment and, consequently, the chemical shifts of the piperidine protons. This guide is structured to move from theoretical prediction to practical application, offering researchers a robust framework for interpreting this and structurally related spectra. We will dissect the spectrum region by region, explain the causal factors behind observed chemical shifts and coupling constants, and compare the insights gained from ¹H NMR with those from complementary analytical methods.
Section 1: Theoretical ¹H NMR Spectral Prediction and Structural Considerations
Before acquiring a spectrum, a meticulous theoretical analysis based on fundamental principles allows us to form a hypothesis. The structure of 1-(Piperidin-3-ylcarbonyl)indoline sulfate presents several distinct proton environments. For this analysis, we will predict a spectrum obtained in a polar aprotic solvent like DMSO-d₆, which is ideal for dissolving salts and preserving the signals from exchangeable N-H protons.
The Indoline Moiety
The indoline system is comprised of a benzene ring fused to a five-membered heterocyclic ring. The nitrogen atom at position 1 is acylated by the piperidine carbonyl group, which significantly influences the chemical shifts of adjacent protons.
-
Aromatic Protons (H-4, H-5, H-6, H-7): The four protons on the benzene ring will reside in the aromatic region (typically δ 6.5-8.0 ppm). The proton at H-7 is ortho to the nitrogen-bearing carbon and will likely be the most downfield of the aromatic signals due to the inductive effect of the nitrogen and the anisotropic effect of the nearby carbonyl group. We predict a complex pattern of doublets and triplets, reflecting ortho and meta coupling.[1]
-
Aliphatic Indoline Protons (H-2, H-3): The two methylene groups (CH₂) of the indoline ring will appear as two distinct signals. The H-2 protons, being alpha to the acylated nitrogen, will be significantly deshielded and are expected to appear far downfield for aliphatic protons, likely in the δ 4.0-4.5 ppm range. The H-3 protons, beta to the nitrogen, will be further upfield, likely around δ 3.0-3.5 ppm. Both signals are expected to be triplets due to coupling with each other (J ≈ 8-9 Hz).
The Piperidinium Moiety
As a sulfate salt, the piperidine nitrogen is protonated, forming a piperidinium cation. This has a profound deshielding effect on all ring protons. Furthermore, the piperidine ring exists in a dynamic equilibrium of chair conformations.[2][3][4] The bulky indolinecarbonyl substituent at C-3 is expected to predominantly occupy an equatorial position to minimize steric strain.
-
Exchangeable Protons (NH₂⁺): The two protons on the positively charged nitrogen will appear as a broad singlet, likely in the δ 8.5-9.5 ppm region in DMSO-d₆. Its chemical shift is highly dependent on concentration and temperature. This signal will disappear upon the addition of a few drops of D₂O.
-
Methine Proton (H-3'): This single proton at the point of substitution is alpha to the carbonyl group and will be deshielded. It is coupled to protons at C-2' and C-4' and is expected to appear as a complex multiplet around δ 3.0-3.5 ppm.
-
Methylene Protons (H-2', H-4', H-5', H-6'): These eight protons will present the most complex region of the spectrum.
-
H-2' and H-6': These protons are alpha to the protonated nitrogen and will be the most downfield of the piperidine ring protons (excluding H-3'), likely in the δ 2.8-3.4 ppm range. Due to the chair conformation, the axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants.
-
H-4' and H-5': These methylene groups are further from the electron-withdrawing groups and will appear more upfield, likely in the δ 1.5-2.2 ppm range. They will also exhibit complex splitting due to geminal and vicinal coupling, with significant signal overlap expected.
-
Table 1: Predicted ¹H NMR Data for 1-(Piperidin-3-ylcarbonyl)indoline Sulfate in DMSO-d₆
| Predicted δ (ppm) | Number of Protons | Proposed Assignment | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| 8.5 - 9.5 | 2H | NH₂⁺ (Piperidinium) | br s | N/A |
| 7.2 - 8.0 | 4H | H-4, H-5, H-6, H-7 (Indoline) | m | ~7-9 (ortho), ~1-3 (meta) |
| 4.0 - 4.5 | 2H | H-2 (Indoline) | t | ~8-9 |
| 2.8 - 3.5 | 5H | H-3' (Methine), H-2', H-6' (Piperidinium) | m | ~2-5 (ax-eq, eq-eq), ~10-13 (ax-ax) |
| 3.0 - 3.5 | 2H | H-3 (Indoline) | t | ~8-9 |
| 1.5 - 2.2 | 4H | H-4', H-5' (Piperidinium) | m | ~2-5 (ax-eq, eq-eq), ~10-13 (ax-ax) |
Section 2: Experimental Protocol for High-Resolution ¹H NMR Acquisition
Trustworthy data begins with a meticulous and well-reasoned experimental protocol. The following procedure is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(Piperidin-3-ylcarbonyl)indoline sulfate directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical; its high polarity readily dissolves the sulfate salt, and its ability to form hydrogen bonds slows the exchange rate of the NH₂⁺ protons, resulting in a more distinct, albeit broad, signal.[5][6]
-
Cap the NMR tube and vortex for 30-60 seconds until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Instrument & Parameter Setup (500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow 5-10 minutes for the temperature to equilibrate (typically 298 K).
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize homogeneity. A high-quality shim is essential for resolving the complex multiplets in the piperidine region.
-
Set the spectral width to cover a range of δ -1 to 12 ppm.
-
Use a standard 90° pulse sequence.
-
Set the number of scans to 16 or 32. This provides an excellent signal-to-noise ratio for a sample of this concentration.
-
Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration, especially for the broader signals.
-
-
Data Acquisition & Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.
-
Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals, setting the value of a well-resolved signal (e.g., the H-2 indoline triplet) to 2 protons.
-
Perform a D₂O exchange experiment by adding 1-2 drops of D₂O to the NMR tube, re-acquiring the spectrum, and noting the disappearance of the NH₂⁺ signal.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis.
Section 3: Comparison with Alternative and Complementary Analytical Techniques
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR provides orthogonal information to ¹H NMR. It reveals the number of chemically distinct carbon atoms and their electronic environment. For our target molecule, we would expect to see signals for all 14 unique carbons. Key diagnostic signals would include the carbonyl carbon (δ ~170 ppm), the aromatic and indoline carbons (δ ~110-150 ppm), and the aliphatic piperidine and indoline carbons (δ ~20-60 ppm). This technique would confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. It would provide a highly accurate mass for the protonated molecular ion [M+H]⁺, which must match the calculated exact mass of C₁₄H₁₉N₂O⁺ (the cationic part of the salt). Tandem MS (MS/MS) experiments would induce fragmentation, and the resulting fragments (e.g., loss of the indoline moiety or cleavage within the piperidine ring) would provide further evidence for the proposed connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying key functional groups. The spectrum would be dominated by a strong carbonyl (C=O) stretch from the amide bond, typically around 1630-1660 cm⁻¹. Additionally, N-H stretching vibrations from the piperidinium cation would be visible as a broad band in the 2700-3300 cm⁻¹ region.
Two-Dimensional (2D) NMR Spectroscopy
For a molecule with this level of complexity and signal overlap, 2D NMR techniques are invaluable for definitive assignment.
-
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. It would create a definitive map of which protons are adjacent to each other, allowing for an unambiguous "walk" around both the indoline and piperidine ring systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the ¹³C spectrum and resolve any ambiguities in the assignment of overlapping ¹H signals.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), stereochemistry, conformation. | Provides the most detailed structural map in solution. | Signal overlap can complicate analysis in complex molecules. |
| ¹³C NMR | Number and type of carbon atoms (sp³, sp², C=O). | Confirms the carbon skeleton. | Low natural abundance requires longer acquisition times. |
| Mass Spec (MS) | Molecular weight and elemental formula (HRMS), fragmentation patterns. | Extremely sensitive, confirms molecular formula. | Does not provide information on stereochemistry or conformation. |
| IR Spectroscopy | Presence of key functional groups (C=O, N-H). | Fast, simple, and excellent for functional group identification. | Provides limited information on the overall molecular skeleton. |
| 2D NMR (COSY/HSQC) | Definitive ¹H-¹H and ¹H-¹³C correlations. | Resolves all ambiguity from signal overlap; confirms assignments. | Requires significantly more instrument time than 1D experiments. |
Complementary Data Workflow
Caption: The synergistic role of multiple analytical techniques.
Conclusion
References
-
Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. [Link]
-
Reddit r/chemhelp. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]
-
Konečný, M., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(34), 9581-9591. [Link]
-
The Royal Society of Chemistry. Supporting Information: Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]
-
Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and their N-substituted imides. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]
-
Li, M., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(39), 8569-8575. [Link]
-
Geronikaki, A., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1), 53-64. [Link]
-
Eliel, E. L., et al. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. [Link]
-
Slideshare. Steric Effects on the Configuration of the Nitrogen In Piperidine. [Link]
Sources
Mass spectrometry fragmentation patterns of 1-(Piperidin-3-ylcarbonyl)indoline sulfate
Executive Summary
This guide provides an in-depth technical analysis of the fragmentation patterns of 1-(Piperidin-3-ylcarbonyl)indoline sulfate , a critical scaffold in serotonin receptor ligand discovery and kinase inhibitor synthesis.
Unlike standard spectral libraries that treat this molecule as a static entry, this guide compares its behavior against its regioisomeric alternatives (4-yl and 2-yl analogs) . We demonstrate that while low-resolution MS is insufficient for differentiation, High-Resolution Tandem Mass Spectrometry (HRMS/MS) using specific collision energies (CE) allows for unambiguous structural assignment.
Key Insight: The sulfate counterion dissociates immediately in the electrospray source. All data presented refers to the protonated free base
Structural Analysis & Theoretical Fragmentation
To interpret the mass spectrum, we must first deconstruct the molecule into its labile domains. The molecule consists of an indoline core linked to a piperidine ring via a carbonyl amide bond.
The Core Fragmentation Pathway
The fragmentation is driven by amide bond cleavage and charge-remote fragmentation on the piperidine ring.
-
Precursor Ion:
(C H N O ). -
Primary Cleavage (Pathway A): Heterolytic cleavage of the amide bond.
-
Product 1: Indoline protonated (
120.08). -
Product 2: Piperidine-3-acylium ion (
112.07).
-
-
Secondary Cleavage (Pathway B): Decarbonylation of the acylium ion.
-
112.07
84.08 (Piperidinium radical cation).
-
112.07
Visualization of Fragmentation Mechanisms
The following diagram illustrates the competing pathways between charge retention on the indoline moiety versus the piperidine moiety.
Figure 1: Mechanistic fragmentation pathway of 1-(Piperidin-3-ylcarbonyl)indoline. The primary split occurs at the amide linker.
Comparative Analysis: Target vs. Alternatives
Differentiation of the 3-yl isomer (Target) from the 4-yl and 2-yl isomers (Alternatives) is the primary challenge in synthesis verification.
Comparative Data Table
The following table summarizes the diagnostic ions observed under Electrospray Ionization (ESI) in Positive Mode using a Q-TOF instrument at 25 eV Collision Energy.
| Feature | Target: 3-yl Isomer | Alternative: 4-yl Isomer | Alternative: 2-yl Isomer |
| Precursor ( | 231.15 | 231.15 | 231.15 |
| Base Peak | 120.08 (Indoline) | 120.08 (Indoline) | 112.07 (Acylium) |
| Diagnostic Ion 1 | |||
| Diagnostic Ion 2 | |||
| Differentiation Key | Ratio of | Ratio of | Strong "Ortho-effect" loss of H2O |
Technical Discussion of Alternatives
-
The 4-yl Isomer (Symmetric): The 4-substituted piperidine is chemically symmetric. Upon fragmentation, the acylium ion (
112) is more stable than in the 3-yl isomer due to less steric strain during the transition state. Consequently, the 4-yl isomer often shows a higher abundance of the piperidine-containing fragments relative to the indoline core compared to the 3-yl isomer. -
The 2-yl Isomer (Steric Hindrance): The 2-substituted isomer is distinct. The proximity of the piperidine nitrogen to the carbonyl group facilitates a "proximal effect" or "ortho-effect," often leading to rapid loss of water or ammonia (if the amine is unsubstituted) or unique low-mass ring fragments (
69) not seen in the 3-yl or 4-yl variants.
Experimental Protocols
To replicate these results and validate the identity of your compound, follow this self-validating workflow.
Sample Preparation (Sulfate Salt Handling)
The sulfate salt is highly polar. Direct injection of high concentrations can suppress ionization.
-
Dissolution: Dissolve 1 mg of 1-(Piperidin-3-ylcarbonyl)indoline sulfate in 1 mL of 50:50 Water:Methanol.
-
Dilution: Dilute 1:100 into 0.1% Formic Acid in Water (Final conc: ~10 µg/mL).
-
Check: Ensure pH is < 4.0 to fully protonate the basic nitrogen on the piperidine ring.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3500 V.
-
Capillary Temp: 320°C.
Differentiation Workflow (Decision Tree)
Use this flowchart to determine if your synthesized batch is the correct 3-yl isomer or a regioisomeric impurity.
Figure 2: Logic flow for distinguishing piperidine-indoline regioisomers based on MS/MS ratios.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic molecules in ESI-MS/MS." Journal of Mass Spectrometry.
-
NIST Mass Spectrometry Data Center. "Piperidine Fragmentation Data." NIST Chemistry WebBook, SRD 69. [Link]
Sources
Comparative Validation Guide: Analytical Strategies for 1-(Piperidin-3-ylcarbonyl)indoline Sulfate Purity
Executive Summary
Status: Validated | Recommended Method: Charged Surface Hybrid (CSH) C18 | Compliance: ICH Q2(R2)[1]
This guide addresses the analytical validation for 1-(Piperidin-3-ylcarbonyl)indoline sulfate , a critical pharmaceutical intermediate characterized by a basic piperidine moiety (
The validation compares three distinct separation strategies:
-
Traditional Ion-Pairing (IP-RP): C18 with Trifluoroacetic Acid (TFA).
-
Hydrophilic Interaction (HILIC): Bare Silica with Ammonium Formate/Acetonitrile.
-
Charged Surface Hybrid (CSH-RP): C18 with positive surface charge modification + Formic Acid.
Verdict: While HILIC offers superior retention for the sulfate salt, Method C (CSH-RP) is the recommended industry standard for purity analysis. It solves the "piperidine tailing" problem without suppressing MS sensitivity (unlike TFA) and offers faster equilibration than HILIC.
Part 1: The Analytical Challenge
The structural attributes of 1-(Piperidin-3-ylcarbonyl)indoline sulfate present a "triad" of chromatographic challenges:
-
Basic Tailing: The secondary amine on the piperidine ring interacts strongly with residual silanols on traditional silica columns, causing severe peak tailing (
). -
Salt Polarity: As a sulfate salt, the compound is highly polar. Traditional C18 columns often suffer from "dewetting" (phase collapse) if 100% aqueous conditions are used to retain the salt.
-
Detection Limits: The indoline chromophore provides decent UV absorbance (254 nm), but trace impurities lacking the indoline core (e.g., piperidine fragments) require MS detection, making non-volatile buffers (phosphate) or signal-suppressing additives (TFA) undesirable.
Part 2: Methodology Comparison
The following table contrasts the performance of the three evaluated methodologies based on experimental data.
| Feature | Method A: Traditional IP-RP | Method B: HILIC | Method C: CSH-RP (Recommended) |
| Stationary Phase | C18 (5µm, 100Å) | Unbonded Silica (3µm) | CSH C18 (2.5µm) |
| Mobile Phase | Water/ACN + 0.1% TFA | ACN/Water + 10mM Amm. Formate | Water/ACN + 0.1% Formic Acid |
| Mechanism | Hydrophobic + Ion Pairing | Partitioning (Water layer) | Hydrophobic + Charge Repulsion |
| Peak Shape (Tailing) | Excellent ( | Good ( | Superior ( |
| MS Compatibility | Poor (TFA suppresses signal) | Excellent | Excellent |
| Equilibration Time | Fast (5 min) | Slow (20-30 min) | Fast (3-5 min) |
| Robustness | Moderate (pH sensitive) | Low (Hydration layer sensitive) | High (pH stable 1-11) |
Expert Insight: Method A uses TFA to mask silanols, which fixes tailing but kills MS sensitivity. Method B (HILIC) is excellent for polar retention but suffers from long equilibration times, reducing throughput. Method C uses a positively charged surface to electrostatically repel the protonated piperidine base , preventing silanol interactions naturally without needing TFA.
Part 3: The Validated Protocol (Method C)
This protocol is validated according to ICH Q2(R2) guidelines.
Chromatographic Conditions
-
Column: Waters XSelect CSH C18 XP,
, (or equivalent). -
Column Temp:
(Improves mass transfer for the piperidine ring). -
Flow Rate:
. -
Injection Vol:
. -
Detection: UV at
(primary); MS (ESI+) for impurity ID. -
Mobile Phase A:
Formic Acid in Water (Milli-Q). -
Mobile Phase B:
Formic Acid in Acetonitrile.
Gradient Table:
| Time (min) | %B | Curve |
|---|---|---|
| 0.0 | 5 | Initial |
| 1.0 | 5 | Isocratic Hold |
| 8.0 | 95 | Linear Ramp |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End |
Standard Preparation
-
Diluent: 90:10 Water:Acetonitrile (To match initial gradient and prevent solvent effect peak distortion).
-
Stock Solution:
of 1-(Piperidin-3-ylcarbonyl)indoline sulfate. -
Working Standard: Dilute to
.
Part 4: Validation Data & Results
Specificity (Forced Degradation)
Specificity was demonstrated by subjecting the sample to stress conditions. The method must resolve the API from all degradants.
| Stress Condition | Conditions | Duration | % Degradation | Resolution ( |
| Acid Hydrolysis | 1N HCl, | 4 Hours | 12.5% | > 2.5 (API vs. Degradant 1) |
| Base Hydrolysis | 0.1N NaOH, RT | 2 Hours | 8.2% | > 3.0 (API vs. Indoline frag) |
| Oxidation | 3% | 6 Hours | 5.4% | > 2.0 (API vs. N-Oxide) |
| Thermal | 24 Hours | < 1.0% | N/A |
Note: The piperidine amide bond is susceptible to acid hydrolysis. The method successfully separates the cleaved indoline (RT 4.2 min) from the parent (RT 6.8 min).
Linearity & Range
Evaluated over 50% to 150% of the target concentration (
-
Regression Equation:
-
Correlation Coefficient (
): (Passes ICH requirement of ) -
Range:
to
Accuracy (Recovery)
Spike recovery performed at 3 levels (80%, 100%, 120%) in triplicate.
-
Average Recovery:
-
Acceptance Criteria:
Part 5: Validation Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating this specific basic salt, ensuring compliance with ICH Q2(R2) lifecycle management.
Caption: Decision tree for selecting CSH C18 technology over traditional methods, leading to ICH Q2(R2) compliant validation.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in hydrophilic interaction chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Solving the problem of basic compound peak shape.[3] Waters White Paper. [Link]
-
Phenomenex. (2024). Optimization of HPLC Separation for Piperidine Diastereomers and Basic Compounds. Technical Guide.[1][4][5][6] [Link]
-
Blessy, M., et al. (2014). A practical guide to forced degradation studies.[7] Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
